molecular formula C11H13N3O B1353685 N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine CAS No. 852180-71-3

N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine

Cat. No.: B1353685
CAS No.: 852180-71-3
M. Wt: 203.24 g/mol
InChI Key: QSOPQWOPMDNJLF-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine is an organic compound that features a benzylamine structure substituted with a 5-methyl-1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine typically involves the following steps:

    Formation of the 5-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Benzylation: The 5-methyl-1,2,4-oxadiazole is then reacted with a benzyl halide under basic conditions to introduce the benzyl group.

    Methylation: Finally, the resulting benzylamine is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products may include this compound N-oxide.

    Reduction: Products may include amines or alcohols depending on the extent of reduction.

    Substitution: Products will vary based on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]amine
  • N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide
  • N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]methanamine

Uniqueness: N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine is unique due to the specific substitution pattern on the benzylamine structure, which imparts distinct chemical and physical properties. The presence of the 5-methyl-1,2,4-oxadiazole ring enhances its potential for hydrogen bonding and π-π interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOPQWOPMDNJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428143
Record name N-Methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-71-3
Record name N-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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